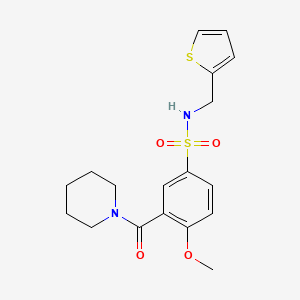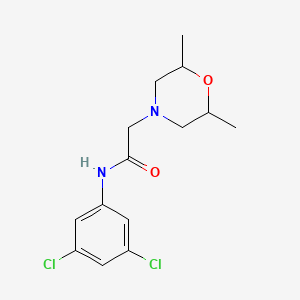
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound has been shown to have potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells.
作用机制
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide acts as a selective inhibitor of several key enzymes and proteins involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway, as well as the activity of interleukin-2 inducible T-cell kinase (ITK), which is a key component of the TLR signaling pathway.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells and immune cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and activation of immune cells. In addition, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells. The compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its relatively low solubility in water, which may limit its clinical utility.
未来方向
There are several potential future directions for the development of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide as a therapeutic agent. One potential direction is the combination of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide with other targeted therapies or chemotherapy agents, in order to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BTK and ITK, which may have improved efficacy and safety profiles compared to 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide. Finally, further studies are needed to determine the optimal dosing and administration schedules for 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide in clinical trials.
合成方法
The synthesis of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-(bromomethyl)thiophene. The final compound is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. The compound has been shown to have potent inhibitory effects on several key signaling pathways, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the interleukin-2 receptor (IL-2R) signaling pathway.
属性
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17-8-7-15(26(22,23)19-13-14-6-5-11-25-14)12-16(17)18(21)20-9-3-2-4-10-20/h5-8,11-12,19H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETXDXDQSZQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)